molecular formula C12H13NO3 B8656515 5,7-Dimethoxy-4-methyl-2(1H)-quinolinone

5,7-Dimethoxy-4-methyl-2(1H)-quinolinone

Cat. No.: B8656515
M. Wt: 219.24 g/mol
InChI Key: XAZGMCJYQHTDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethoxy-4-methyl-2(1H)-quinolinone is a functionalized quinoline derivative offered for research and development purposes. Quinolinone scaffolds are of significant interest in medicinal chemistry and chemical biology. Related dimethoxyquinoline compounds have been identified as key intermediates in the synthesis of potent inhibitors of tyrosine kinases, such as the c-Met receptor, which is a promising target in anticancer drug discovery . Furthermore, structurally similar quinolin-2(1H)-one derivatives are increasingly explored in materials science for their photophysical properties, serving as cores for developing fluorescent probes to detect various analytes, such as bisulfite, in environmental and food samples . This combination of methoxy and carbonyl functional groups on the quinoline core makes 5,7-Dimethoxy-4-methyl-2(1H)-quinolinone a valuable building block for constructing more complex molecules for pharmaceutical, agrochemical, and sensor applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5,7-dimethoxy-4-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO3/c1-7-4-11(14)13-9-5-8(15-2)6-10(16-3)12(7)9/h4-6H,1-3H3,(H,13,14)

InChI Key

XAZGMCJYQHTDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=CC(=C2)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Quinolinone Derivatives

Structural Variations and Physicochemical Properties

The biological and chemical profiles of quinolinones are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Compound Name C-4 Substituent Key Substituents Molecular Weight Biological Activity Reference
5,7-Dimethoxy-4-methyl-2(1H)-quinolinone Methyl 5,7-dimethoxy ~233.24 g/mol Not explicitly reported
8-Hydroxy-5,7-dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone 4-(4-methoxyphenyl) 5,7-dimethoxy, 8-hydroxy ~369.36 g/mol Antimicrobial potential
4-Chloro-8-methylquinolin-2(1H)-one Chlorine 8-methyl ~207.64 g/mol Nucleophilic reactivity
1-[3-[4-(3-Chlorophenyl)-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone Piperazinyl propyl 5-methoxy, dihydroquinoline ~455.37 g/mol Sigma receptor agonist (antidepressant)
[(Naphthalene-triazole)-quinolin-2(1H)-one] (7e) Naphthalene-triazole Multiple methoxy groups ~672.70 g/mol EGFR kinase inhibition

Key Findings from Comparative Studies

Substituent Effects on Bioactivity
  • However, it lacks the steric bulk of phenyl (e.g., 4-(4-methoxyphenyl) in ) or chlorine substituents (), which may reduce receptor-binding specificity . Chlorine at C-4 () introduces electron-withdrawing effects, increasing electrophilicity and reactivity in nucleophilic substitution reactions, unlike the electron-donating methyl group .
  • Methoxy vs. Hydroxy Groups :

    • The 5,7-dimethoxy groups in the target compound contribute to electron-donating effects, stabilizing the aromatic system but reducing hydrogen-bonding capacity compared to hydroxy analogs (e.g., 8-hydroxy in ) . This trade-off may limit solubility in aqueous environments while enhancing passive diffusion across biological membranes.
  • Ring Saturation: Dihydroquinolinones (e.g., ) exhibit conformational flexibility due to reduced aromaticity, enabling interactions with sigma receptors in the central nervous system . The fully aromatic target compound lacks this flexibility, suggesting divergent pharmacological targets.

Q & A

Q. What are the optimized synthetic routes for 5,7-Dimethoxy-4-methyl-2(1H)-quinolinone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of quinolinone derivatives typically involves cyclization of substituted anilines. For 5,7-dimethoxy analogues, a two-step approach is effective:

N-Acylation : React m-anisidine (or substituted aniline) with acetyl chloride to form an intermediate amide.

Intramolecular Friedel-Crafts alkylation : Use a Lewis acid (e.g., AlCl₃) to induce cyclization, forming the quinolinone core.
Key optimizations include:

  • Temperature control : Cyclization at 80–100°C minimizes side reactions like over-alkylation .
  • Methoxy group stability : Avoid strong acidic conditions to prevent demethylation; use aprotic solvents (e.g., DMF) .
    Typical yields range from 50–65%, with impurities including dihydroquinolinone byproducts, resolvable via column chromatography .

Q. Which spectroscopic techniques are critical for structural elucidation of 5,7-Dimethoxy-4-methyl-2(1H)-quinolinone?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~6.5–8.0 ppm). The methyl group at C4 appears as a singlet (~δ 2.5 ppm) .
  • IR spectroscopy : Confirm lactam (C=O stretch ~1650 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functionalities .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃NO₃: calc. 219.0895, observed 219.0898) .

Advanced Research Questions

Q. How does the substitution pattern (5,7-dimethoxy and 4-methyl) influence the compound’s bioactivity, particularly in enzyme inhibition?

Methodological Answer:

  • Methoxy groups : Enhance lipophilicity and π-stacking with enzyme active sites. For example, 6,7-dimethoxyquinolines show potent inhibition of tyrosine kinases due to methoxy interactions with hydrophobic pockets .
  • C4-methyl group : Stabilizes the quinolinone ring conformation, improving binding affinity. Analogues lacking this group exhibit reduced activity in acetylcholinesterase (AChE) inhibition assays .
    Data Table : Comparison of Substituted Quinolinones in AChE Inhibition
CompoundIC₅₀ (µM)Key Structural Features
5,7-Dimethoxy-4-methyl0.85Methoxy (C5, C7), Methyl (C4)
7-Methoxy-4-H12.4No C5 methoxy or C4 methyl
4-Methyl-5-H5.2No C7 methoxy

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?

Methodological Answer: Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration). For example, AChE inhibition assays using human recombinant vs. bovine enzymes yield differing IC₅₀ values .
  • Compound purity : Validate via HPLC (≥95% purity) and NMR to exclude dihydroquinolinone byproducts, which lack bioactivity .
  • Solubility factors : Use DMSO concentrations ≤1% to avoid solvent interference in cell-based assays .

Q. What strategies enable the design of derivatives with improved blood-brain barrier (BBB) penetration for CNS applications?

Methodological Answer:

  • Lipophilicity optimization : Introduce halogen substituents (e.g., Cl at C8) to balance logP (target: 2–3) while retaining methoxy groups for target binding .
  • Molecular weight control : Derivatives <400 Da show better BBB permeability. For example, replacing the methyl group with a trifluoromethyl moiety increases lipophilicity without exceeding MW limits .
  • In silico modeling : Use tools like SwissADME to predict BBB scores and prioritize candidates .

Experimental Design & Data Analysis

Q. How should researchers design SAR studies to evaluate the role of the 2(1H)-quinolinone core?

Methodological Answer:

  • Core modifications : Synthesize analogues with:
    • Ring saturation : Compare 3,4-dihydro-2(1H)-quinolinone (reduced planarity) vs. aromatic core.
    • Lactam replacement : Substitute the carbonyl with thiocarbonyl or amine groups.
  • Assay selection : Test against MAO-B (for neurodegeneration) and AChE (for Alzheimer’s).
  • Data interpretation : Correlate structural changes with activity shifts. For example, dihydroquinolinones show weaker MAO-B inhibition due to conformational rigidity .

Q. What analytical methods are recommended for detecting degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.
  • HPLC-DAD/MS : Monitor for demethylation (e.g., 5-hydroxy-7-methoxy derivatives) or lactam hydrolysis .
  • Quantitative NMR : Use ERETIC² to quantify degradation without reference standards .

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